Peraksine

説明

Significance of Plant-Derived Alkaloids in Chemical Biology

Plant-derived alkaloids constitute a significant class of natural products, distinguished by their structural diversity and profound pharmacological activities. encyclopedia.pub These nitrogen-containing compounds are predominantly found in higher plants, with notable concentrations in families such as Apocynaceae, Ranunculaceae, Papaveraceae, and Leguminosae. encyclopedia.pub In chemical biology, alkaloids serve as invaluable sources for drug discovery and development. Many indole-containing alkaloids, for instance, are already in clinical use, including vinblastine (B1199706) and vincristine (B1662923) as anticancer agents, reserpine (B192253) for antihypertension, ajmalicine (B1678821) for vascular disorders, and ajmaline (B190527) as an anti-arrhythmic. nih.govresearchgate.net Monoterpenoid indole (B1671886) alkaloids (MIAs), in particular, are recognized as crucial drug leads due to their extensive chemical variations and diverse biological activities. nih.govresearchgate.net

Overview of the Rauwolfia and Alstonia Genera as Sources of Bioactive Compounds

The genera Rauwolfia and Alstonia, both belonging to the Apocynaceae family, are prolific sources of bioactive compounds, primarily monoterpenoid indole alkaloids.

Rauwolfia : This genus encompasses over 100 species, distributed across tropical and subtropical regions worldwide. scispace.comchemsociety.org.ng Rauwolfia species are renowned for their production of bioactive terpenoid indole alkaloids (TIAs), such as reserpine, ajmaline, ajmalicine, yohimbine, and serpentine (B99607). nih.gov These alkaloids are predominantly concentrated in the root bark of the plants. nih.gov Rauwolfia serpentina, often referred to as "sarpagandha," has been a cornerstone of traditional Indian medicine for centuries, utilized for a variety of ailments. scispace.comijpbs.com

Alstonia : Comprising approximately 155 species, the Alstonia genus is widespread in the tropical and subtropical areas of Africa, Asia, and Australia. encyclopedia.pubresearchgate.netmdpi.com Phytochemical investigations of Alstonia have revealed a rich array of over 800 distinct metabolites, with alkaloids and triterpenoids forming a substantial portion. researchgate.net This genus is a significant source of both monoterpenoid indole and bisindole alkaloids, exhibiting a wide spectrum of pharmacological activities including anticancer, antimalarial, anti-inflammatory, and antibacterial properties. encyclopedia.pubresearchgate.netmdpi.commdpi.com

Classification of Monoterpenoid Indole Alkaloids Relevant to Peraksine

Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse group of natural products. Their fundamental structure features a bicyclic indole moiety fused to a five-membered pyrrole (B145914) ring. nih.govresearchgate.net The biosynthesis of MIAs initiates with the condensation of the amino acid tryptophan and the monoterpene secologanin (B1681713), forming strictosidine (B192452), which then undergoes further complex elaborations to yield a vast array of structural variants. nih.govresearchgate.netmdpi.comwikipedia.org These alkaloids typically contain either 18 or 19 carbon atoms in their core skeleton. nih.govresearchgate.net

MIAs are predominantly found in a limited number of plant families, notably Apocynaceae, Loganiaceae, and Rubiaceae. nih.govresearchgate.netwikipedia.orgmdpi.com Based on their biogenetic pathways, MIAs are broadly categorized into three main types: corynanthe (e.g., ajmalicine), aspidosperma (e.g., tabersonine), and iboga (e.g., catharanthine). nih.govresearchgate.net this compound is classified as a C-19 methyl-substituted sarpagine-type indole alkaloid. acs.orgthieme-connect.comthieme-connect.com The sarpagine (B1680780) type itself is a subclass within the broader corynanthe group of MIAs. mdpi.comnih.gov

Isolation and Occurrence of this compound in Natural Sources

This compound is a naturally occurring alkaloid with a molecular formula of C₁₉H₂₂N₂O₂ and a molecular weight of 310.397 g/mol . cymitquimica.combiosynth.compharmaffiliates.com Its presence has been confirmed in several species of the Rauwolfia genus.

While this compound itself is not consistently reported as directly isolated from Rauwolfia serpentina in all literature, its closely related derivatives, such as 19(S),20(R)-dihydrothis compound and 19(S),20(R)-dihydrothis compound-17-al, have been successfully isolated from hairy root cultures of Rauwolfia serpentina. acs.orgthieme-connect.comthieme-connect.com Some sources indicate that this compound is derived from the roots of Rauwolfia serpentina. biosynth.com

This compound has been isolated from the aerial parts of Rauwolfia vomitoria. researchgate.netacs.orgscience.gov Additionally, derivatives of this compound exhibiting potential anti-inflammatory activities have been identified in the stems of this plant. acs.org

Rauwolfia perakensis is a notable source of this compound, with the compound being isolated directly from this species. acs.orgcymitquimica.comthieme-connect.comthieme-connect.comcymitquimica.com this compound is also referred to as "Alkaloid RP 5" when isolated from Rauwolfia perakensis. cymitquimica.comcymitquimica.com

Compound Names and PubChem CIDs

Related Alkaloids from Other Rauwolfia and Alstonia Species

The genera Rauwolfia and Alstonia are prolific sources of a wide array of monoterpenoid indole alkaloids, many of which share structural similarities and common biosynthetic pathways with this compound. These alkaloids exhibit diverse chemical architectures and biological activities.

Alkaloids from Rauwolfia Species: Rauwolfia serpentina, commonly known as Indian snakeroot, is particularly rich in indole alkaloids, with dozens identified nih.govchem960.complantaedb.comchemtunes.comresearchgate.netnih.govnih.govnih.govnih.gov. Key alkaloids isolated from R. serpentina include ajmaline, ajmalicine, reserpine, and serpentine nih.govchem960.comchemtunes.comresearchgate.netnih.govnih.govnih.govnih.gov. Other compounds reported from its roots include N(b)-methylajmaline, N(b)-methylisoajmaline, 3-hydroxysarpagine, yohimbinic acid, and isorauhimbinic acid plantaedb.comresearchgate.net. These alkaloids have been studied for various properties, such as their inhibitory activities on topoisomerase I and II, and cytotoxicity against human promyelocytic leukemia (HL-60) cell lines plantaedb.comresearchgate.net. Rauwolfia vomitoria is another significant source of monoterpene indole alkaloids, including this compound derivatives, as well as rare vobasenal and affinisine oxindole (B195798) framework type alkaloids cdutcm.edu.cnwikipedia.orgnih.gov. Rauwolfia densiflora has also been reported to contain reserpine-type alkaloids, such as vomifoline, isoreserpilin, lankanescine, lankafoline, and sridensine nih.gov.

Alkaloids from Alstonia Species: The genus Alstonia is well-known for its abundant production of indole alkaloids, with over 300 compounds identified from Alstonia scholaris alone nih.gov. Notable alkaloids found in A. scholaris include echitamine, echitamine chloride, rhazine, nareline, pseudo-akuammidine, strictamine (B1681766), and voacristine (B1204141). Further research on A. scholaris has led to the isolation of alschomine, isoalschomine, picriinine, and picralinal. More recently, novel rearranged monoterpene indole alkaloids like alstonlarsines A–D, featuring unique cage-shaped and spirocyclic motifs, have been discovered from A. scholaris nih.gov. Other reported alkaloids from this species include alstobrogaline and alstorisine A. Alstonia glaucescens contains indole alkaloids such as 17-O-acetyl-Nb-demethyl echitamine, echitamidine-N-Oxide, echitaminic acid, sweroside, echitamidine, Nb-demethyl echitamine, 20-epi-19-echitamidine, and N-bdemethylechtamine-N-oxide. Alstonia macrophylla is known to contain akuammidine, picraline, and ajmaline-type alkaloids. Additionally, Alstonia yunnanensis yields cytotoxic monoterpenoid indole alkaloids.

The structural diversity among these related alkaloids is vast, yet they share a common biosynthetic origin from tryptophan and secologanin nih.govwikipedia.orgnih.gov. They are often categorized into different structural classes, such as Corynanthe, Aspidosperma, and Iboga types, based on the arrangement of their monoterpenoid fragment nih.govwikipedia.org. For instance, this compound possesses an ajmalan-type skeleton nih.gov, while strictamine is an akuammiline (B1256633) alkaloid, and voacristine belongs to the iboga class. The ongoing discovery and characterization of these alkaloids underscore the rich chemical diversity within the Rauwolfia and Alstonia genera and their continued importance in natural product research.

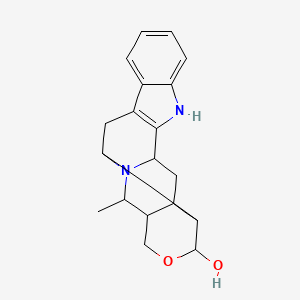

Structure

2D Structure

特性

IUPAC Name |

21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-9-13-8-23-19(22)17-11(13)6-16-18-12(7-15(17)21(9)16)10-4-2-3-5-14(10)20-18/h2-5,9,11,13,15-17,19-20,22H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOPRJWLXUCHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2COC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Peraksine

Elucidation of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

The foundational steps in MIA biosynthesis involve the convergence of two primary metabolic pathways: the shikimate pathway and the secoiridoid pathway researchgate.netuniversiteitleiden.nl. The shikimate pathway provides tryptophan, which is subsequently decarboxylated to form the indole moiety, tryptamine (B22526) researchgate.netuniversiteitleiden.nl. Concurrently, the secoiridoid pathway, originating from geraniol, yields secologanin (B1681713), which forms the terpenoid moiety researchgate.netuniversiteitleiden.nl. A pivotal committed step in MIA biosynthesis is catalyzed by strictosidine (B192452) synthase (STR), which facilitates the stereospecific condensation of tryptamine and secologanin to produce 3-α(S)-strictosidine, a central intermediate for a vast array of MIAs researchgate.netwikipedia.orgsioc-journal.cn. Significant progress in elucidating these complex MIA biosynthetic pathways has been achieved through advanced transcriptomic analyses and reverse genetic approaches researchgate.net.

Position of Peraksine within the Ajmaline (B190527) Biosynthetic Pathway

This compound alkaloids are identified as a distinct and novel group of alkaloids within the Rauvolfia genus, significantly extending its known alkaloidal network ebi.ac.ukresearchgate.net. The formation of this compound and related compounds is closely integrated into a side-branch of the well-established 10-step biosynthetic pathway of the antiarrhythmic alkaloid ajmaline ebi.ac.ukresearchgate.netresearchgate.netnih.govenzyme-database.orgchemfaces.com. This branching point is notably at the intermediate vomilenine (B1248388), which serves as a precursor to perakine (B201161) researchgate.netd-nb.inforesearchgate.netscience.govscience.gov.

A key enzymatic step in the this compound pathway involves the interconversion between perakine and raucaffrinoline. Perakine reductase (PR) catalyzes the NADPH-dependent reduction of the aldehyde perakine to yield the alcohol raucaffrinoline ebi.ac.ukresearchgate.netenzyme-database.orgchemfaces.comnih.govwikipedia.org. This reaction is reversible, with the enzyme facilitating the conversion of raucaffrinoline back to perakine in the presence of NADP+ enzyme-database.orgwikipedia.orgqmul.ac.ukexpasy.org. Both perakine and raucaffrinoline are indole alkaloids characterized by an ajmalan-type skeleton nih.govwikipedia.orgebi.ac.ukebi.ac.uk.

The transformation of vomilenine into perakine is a critical step that dictates the metabolic flux towards the this compound alkaloid group researchgate.netd-nb.inforesearchgate.netscience.govscience.gov. This isomerization can occur under acidic conditions, although plant enzymes have been shown to facilitate this process more efficiently researchgate.net. Recent research has identified vinorine (B1233521) hydroxylase (VH), a cytochrome P450 enzyme, as having a dual catalytic function. Beyond its primary role in hydroxylating vinorine to form vomilenine, VH also catalyzes the non-oxidative isomerization of vomilenine to perakine d-nb.inforesearchgate.netscience.govscience.gov. This unusual dual activity provides a regulatory mechanism for the bifurcation of metabolic branches, channeling intermediates towards either the ajmaline or the this compound pathway d-nb.inforesearchgate.net. Notably, the isomerization from vomilenine to perakine does not require NADPH as a cofactor d-nb.info.

Enzymatic Mechanisms in this compound Biosynthesis

The enzymatic machinery underlying this compound biosynthesis is highly specialized, with Perakine Reductase (PR) playing a central role.

Perakine reductase (PR) has been extensively characterized, primarily from cell suspension cultures of Rauvolfia serpentina, and successfully expressed functionally in Escherichia coli ebi.ac.ukresearchgate.netnih.govchemfaces.com. PR is recognized as a novel member of the aldo-keto reductase (AKR) superfamily, specifically classified as AKR13D1 within the AKR13D subfamily ebi.ac.ukresearchgate.netnih.govenzyme-database.orgnih.govwikipedia.orgexpasy.orguniprot.orgosti.gov.

The enzyme demonstrates a broad substrate acceptance, capable of reducing 16 out of 28 tested compounds possessing a reducible carbonyl function ebi.ac.ukresearchgate.netnih.govchemfaces.com. These substrates include monoterpenoid indole alkaloids, as well as structurally diverse compounds like benzaldehyde (B42025) and cinnamic aldehyde derivatives ebi.ac.ukresearchgate.netnih.govchemfaces.com. Despite this broad acceptance, PR exhibits an extraordinary selectivity specifically within the group of alkaloids researchgate.netnih.gov. Structural analysis reveals that PR folds as an unusual α8/β6 barrel and undergoes specific conformational changes upon binding with its cofactor, NADPH nih.gov. Key to its catalytic function is a conserved catalytic tetrad comprising Asp52, Tyr57, Lys84, and His126. Site-directed mutagenesis studies targeting these functional residues have shown a significant loss of enzyme activity, exceeding 97.8% ebi.ac.ukresearchgate.netnih.govchemfaces.com.

Detailed kinetic studies have provided insights into PR's activity. The enzyme exhibits an optimal pH of 7.0 and an optimal temperature of 50°C uniprot.org. Its kinetic parameters (Km values) for various substrates, including perakine, have been determined, as shown in Table 1 uniprot.org.

Table 1: Kinetic Parameters of Perakine Reductase (PR) uniprot.org

| Substrate | KM (mM) | Vmax (pmol/sec/µg) |

| 4-nitrobenzaldehyde | 0.28 | 217.39 |

| Perakine | 0.83 | 0.368 |

| Coniferyl aldehyde | 1.29 | 1.11 |

Perakine reductase is formally classified under the Enzyme Commission (EC) number EC 1.1.1.317, with the systematic name raucaffrinoline:NADP+ oxidoreductase enzyme-database.orgwikipedia.orgqmul.ac.ukexpasy.orguniprot.orgscribd.com. This EC number describes the reaction where raucaffrinoline is oxidized to perakine, while NADP+ is reduced to NADPH and H+ enzyme-database.orgwikipedia.orgqmul.ac.ukexpasy.orguniprot.orgscribd.com. This indicates that the enzyme, while named "perakine reductase" for its primary physiological role in reducing perakine to raucaffrinoline, is characterized by the EC system based on the reversible oxidation of raucaffrinoline. This enzymatic activity positions it as a crucial component in the metabolic branch leading to the this compound group of alkaloids, distinct from the direct ajmaline pathway enzyme-database.orgwikipedia.orgqmul.ac.ukexpasy.org.

Characterization of Perakine Reductase (PR)

Membership in the Aldo-Keto Reductase (AKR) Superfamily (AKR13D1)

Perakine Reductase (PR) has been identified as a novel member of the aldo-keto reductase (AKR) superfamily. Sequence alignments have defined PR as the founding member of the new AKR13D subfamily, specifically designated AKR13D1 wikipedia.orgnih.govwikipedia.orgnih.govwikipedia.orguni.lu. This classification highlights its structural and functional similarities to other enzymes within this large family, which are known for their roles in reducing carbonyl compounds wikipedia.orgnih.govwikipedia.orgnih.gov. PR represents the first example of an AKR family enzyme directly involved in the biosynthesis of plant monoterpenoid indole alkaloids wikipedia.orgnih.govwikipedia.org.

NADPH-Dependent Reduction Activity

Perakine Reductase (PR) catalyzes an NADPH-dependent reduction step in the biosynthetic pathway. Specifically, PR facilitates the conversion of the aldehyde perakine to the alcohol raucaffrinoline wikipedia.orgmed-life.cnnih.govwikipedia.orgnih.govwikipedia.orguni.luthegoodscentscompany.comwikipedia.orgnih.govnih.gov. This reaction strictly requires NADPH as a cofactor; NADH cannot substitute for NADPH in this enzymatic process wikipedia.orgthegoodscentscompany.com. The enzyme's catalytic activity is optimal at a pH of 7.0 and a temperature of 50 degrees Celsius thegoodscentscompany.com.

Molecular Cloning and Functional Expression of PR

The gene encoding Perakine Reductase (PR) was successfully cloned from cell suspension cultures of the plant Rauvolfia serpentina using a "reverse-genetic" approach wikipedia.orgnih.govwikipedia.orgwikipedia.org.

For functional characterization, PR was heterologously expressed in Escherichia coli as an N-terminal His(6)-tagged protein wikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.gov. This expression system allowed for the purification and detailed study of the enzyme's properties.

Perakine Reductase demonstrates a broad substrate acceptance profile. It is capable of converting 16 out of 28 tested compounds possessing a reducible carbonyl function into their corresponding alcohols wikipedia.orgnih.govwikipedia.orgnih.gov. These substrates fall into three general groups: benzaldehyde derivatives, cinnamic aldehyde derivatives, and monoterpenoid indole alkaloids wikipedia.orgnih.govwikipedia.orgnih.gov. Notably, PR exhibits an extraordinary selectivity within the group of alkaloids, suggesting a finely tuned recognition mechanism for these complex molecules wikipedia.orgnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.comtcichemicals.com.

Site-Directed Mutagenesis Studies of PR Catalytic Residues (Asp52, Tyr57, Lys84, His126)

Structural analysis and sequence alignments of Perakine Reductase revealed a conserved catalytic tetrad comprising the amino acid residues Asp52, Tyr57, Lys84, and His126 wikipedia.orgnih.govwikipedia.org. To investigate the functional importance of these residues, site-directed mutagenesis studies were conducted. Mutating each of these critical residues to an alanine (B10760859) residue resulted in a significant loss of enzyme activity, specifically greater than 97.8% reduction, across all tested substrate groups wikipedia.orgnih.govwikipedia.org. This indicates that these four residues are essential for the catalytic function of PR.

Proposed Biogenetic Pathways for this compound and its Close Analogs

This compound and its related alkaloids are part of an extended metabolic network in Rauvolfia plants. The primary biosynthetic route to the monoterpenoid indole alkaloid ajmaline involves a 10-step pathway wikipedia.orgwikipedia.org. This pathway is connected to the this compound biosynthesis at the intermediate vomilenine wikipedia.orgwikipedia.org. As mentioned, vomilenine can isomerize to perakine under acidic conditions, a step for which the enzyme remains undiscovered wikipedia.orgwikipedia.org. Perakine Reductase (PR) and acetylesterase (AE) are identified as central enzymes in the metabolic scheme leading to the formation of this compound-type alkaloids, which represent a novel group of Rauvolfia alkaloids wikipedia.orgwikipedia.org.

Beyond the direct reduction of perakine, plausible biogenetic pathways have been proposed for various this compound derivatives. For instance, studies on Rauvolfia vomitoria have led to the isolation of new this compound derivatives, such as rauvomine C, and their proposed biosynthetic routes bidd.groupmitoproteome.org. Furthermore, chemical synthesis efforts have successfully elucidated total synthesis strategies for this compound and its close analogs, including 19(S),20(R)-dihydrothis compound and 19(S),20(R)-dihydrothis compound-17-al, providing insights into their potential biogenetic transformations nih.govebi.ac.uk. These synthetic endeavors often involve key chemical reactions that mimic proposed enzymatic steps, such as regioselective hydroboration and controlled oxidation ebi.ac.uk.

Chemical Synthesis of Peraksine and Derivatives

Strategic Approaches to the Total Synthesis of Monoterpenoid Indole (B1671886) Alkaloids

Strategic approaches to the total synthesis of monoterpenoid indole alkaloids often involve flexible methodologies that allow for the access of multiple members of a target family with minimal modifications to the synthetic plan chimia.ch. Key to these strategies is the establishment of the core indole alkaloid scaffold with precise control over stereochemistry. For the C-19 methyl-substituted sarpagine (B1680780)/macroline (B1247295)/ajmaline (B190527) alkaloids, a general strategy has been developed that unifies the synthesis of several bioactive alkaloids nih.govmdpi.com. This strategy often leverages critical reactions such as haloboration, regioselective hydroboration, and controlled oxidation acs.orgnih.govnih.gov.

Enantiospecific and Stereospecific Total Synthesis of Peraksine

The first enantiospecific and stereospecific total synthesis of 19(S),20(R)-dihydrothis compound, 19(S),20(R)-dihydrothis compound-17-al, and this compound was accomplished by Cook and co-workers acs.orgthieme-connect.comnih.gov. This pioneering work established a robust pathway for accessing these complex structures with defined stereochemistry.

A crucial aspect of this compound synthesis is the stereospecific setting of the methyl group at C-19 acs.orgnih.govthieme-connect.com. The presence of a β-methyl group at C-19 is a distinctive feature of these sarpagine/ajmaline alkaloids acs.orgnih.govthieme-connect.com. The stereocenter at C-19 is introduced into the sarpagan skeleton through the synthesis of an optically active R-acetylenic tosylate scispace.com. The palladium-catalyzed α-vinylation reaction has been extended to a chiral C-19 alkyl-substituted substrate, making it a more generally applicable process for this class of alkaloids acs.orgnih.gov. Complete stereocontrol of the C-19 methyl function in either the α- or β-configuration has been achieved, enabling the synthesis of various members of this alkaloid group researchgate.net.

Methodologies and Reaction Sequences in this compound Total Synthesis

The total synthesis of this compound and its derivatives employs a sequence of critical chemical reactions designed to build the complex polycyclic indole alkaloid framework with high stereochemical control acs.orgnih.gov.

Key transformations include:

Haloboration reaction : A critical step in converting an optically active tetracyclic ketone into the pentacyclic core of the C-19 methyl substituted Na-H sarpagine and ajmaline alkaloids scispace.comacs.org.

Regioselective hydroboration : Essential for functionalizing the C(20)-C(21) double bond in ajmaline-related indole alkaloids scispace.comacs.org.

Controlled oxidation : Provides sensitive enolizable aldehydes at C-20 acs.orgnih.govnih.gov.

Palladium-catalyzed α-vinylation : This reaction is crucial for forming the pentacyclic ketones, which are key intermediates in the synthesis acs.orgnih.govthieme-connect.com.

These methodologies, particularly the palladium-catalyzed intramolecular cross-coupling reaction, lead to the formation of desired pentacyclic ketones in good yields (e.g., 60–68%) acs.org.

Commercially available D-(+)-tryptophan (PubChem CID: 9060) serves as a vital chiral starting material and chiral auxiliary in the enantiospecific and stereospecific total synthesis of this compound and its derivatives acs.orgscispace.comnih.govnih.gov. The synthesis often begins with the enantiospecific, stereospecific preparation of a tetracyclic ketone from D-tryptophan methyl ester on a multihundred gram scale scispace.comnih.gov. The chirality of tryptophan from the chiral pool is critical for establishing new stereocenters in the indole system mdpi.com. This strategic use of a readily available chiral precursor simplifies the introduction of the required absolute stereochemistry into the final alkaloid structure researchgate.netacs.org.

Haloboration and Hydroboration Reactions

Haloboration and hydroboration reactions are crucial steps in the synthesis of this compound and related sarpagine alkaloids. acs.orgnih.govacs.org These reactions are employed to introduce specific functionalities and stereocenters. For instance, in the synthesis of this compound, a haloboration approach has been utilized to modify an acetylenic moiety into a key vinyl iodide intermediate. acs.org Regioselective hydroboration is subsequently used to functionalize terminal olefins, leading to the formation of desired primary alcohols. acs.orgnih.govacs.org One specific example involves the hydroboration-oxidation sequence to generate a primary alcohol intermediate (e.g., monol (B1209091) 36), which serves as a precursor for this compound. This process is typically carried out under kinetic control using reagents like borane (B79455) dimethylsulfide complex to minimize undesired byproducts. acs.org Dicyclohexyliodoborane [I-B(Cy)2] has also been employed in haloboration reactions for the synthesis of (Z)-enolborinates. nih.gov

Palladium-Catalyzed α-Vinylation Processes

Palladium-catalyzed α-vinylation reactions play a significant role in constructing the pentacyclic core of this compound and its analogs. thieme-connect.comnih.govacs.org This process involves the formation of a carbon-carbon bond α to a carbonyl group, utilizing vinyl halides as coupling partners. sioc-journal.cncaltech.edu In the context of this compound synthesis, a palladium-catalyzed intramolecular α-vinylation of a ketone has been employed to form the pentacyclic core after the introduction of a chiral methyl group via N-alkylation. thieme-connect.com This type of reaction has been extended to chiral C-19 alkyl-substituted substrates, demonstrating its versatility in complex natural product synthesis. nih.govacs.org The direct α-vinylation of carbonyl compounds to form quaternary stereocenters is a challenging but important transformation in organic synthesis. caltech.edunih.gov

Copper-Mediated Cross-Coupling Strategies

Copper-mediated cross-coupling strategies offer a valuable alternative to palladium-catalyzed reactions, particularly for their cost-effectiveness and often higher yields. researchgate.netnih.gov These reactions are increasingly utilized in natural product synthesis for assembling complex targets through efficient bond disconnections, including C-C, C-N, and C-O bond formations. researchgate.netresearchgate.net In the synthesis of C-19 methyl-substituted sarpagine/macroline indole alkaloids, including this compound, an enolate-driven copper-mediated cross-coupling process has been shown to provide access to key pentacyclic intermediates with significantly higher yields (82–89%) compared to palladium-catalyzed methods (60–68%). researchgate.netnih.gov The use of copper iodide (CuI) as a catalyst or mediator has proven effective, sometimes even inhibiting the formation of undesirable byproducts. researchgate.netnih.gov

Controlled Oxidation Steps

Controlled oxidation steps are essential for introducing specific oxygen functionalities and for generating sensitive, enolizable aldehydes at critical positions, such as C-20, in the this compound synthesis pathway. acs.orgnih.govacs.org The oxidation of primary alcohols to aldehydes can be challenging, especially in complex molecular frameworks like the sarpagine system, due to the basicity of the Nb-nitrogen and the electron-rich indole nucleus. acs.org While methods like Swern oxidation can lead to complex mixtures, and Dess-Martin periodinane (DMP) oxidation might result in N-oxide formation and overoxidation, alternative milder methods have been explored. acs.org For instance, the Corey-Kim oxidation has been utilized to synthesize epimeric aldehydes. acs.org The regioselective hydroboration and controlled oxidation-epimerization sequence is a general method to functionalize the C(20)-C(21) double bond in ajmaline-related indole alkaloids. nih.govscispace.com

Hemiacetal Ring Formation in this compound Structure

The formation of the hemiacetal ring is a characteristic structural feature of this compound. acs.org Hemiacetals are formed when an alcohol oxygen atom adds to the carbonyl carbon of an aldehyde or ketone. unacademy.comkhanacademy.orgwikipedia.org In the synthesis of this compound, this cyclization involves the reaction of a β-aldehyde with a primary alcohol under acidic conditions. acs.org For example, refluxing a β-aldehyde intermediate in 1 N aqueous HCl can furnish the cyclic hemiacetal. acs.org Cyclic hemiacetals, especially five- and six-membered rings, are often thermodynamically favored and more stable than their open-chain counterparts. unacademy.comkhanacademy.orgwikipedia.org This intramolecular reaction creates a new stereogenic center, known as the anomeric carbon, as seen in cyclic monosaccharides. khanacademy.org

N-Dealkylation Strategies

N-dealkylation, the removal of an N-alkyl group from an amine, is a significant chemical transformation in organic synthesis, particularly for natural products like this compound. mdpi.comresearchgate.netnih.gov This process is crucial for accessing secondary amine derivatives, which can then be further derivatized or re-alkylated. researchgate.netnih.gov The Nb-methyl group in the sarpagine framework can be particularly challenging to remove due to its inertness to many reagents and its role as a persistent protecting group. mdpi.com Common strategies for regioselective N-dealkylation of alkylamines include the use of cyanogen (B1215507) bromide (von Braun reaction) and carbonochloridates (chloroformates), with chloroformates often preferred for their better selectivity, cleaner reactions, and milder conditions. mdpi.comresearchgate.net For instance, an Nb-demethylation process employing an excess of ACE-Cl (1-chloroethyl chloroformate) followed by methanol (B129727) reflux and basic work-up has been successfully applied to macrocarpines, which are structurally related to this compound. mdpi.com

Synthesis of this compound Analogs and Derivatives for Structure-Activity Exploration

The synthesis of this compound analogs and derivatives is a critical aspect of structure-activity relationship (SAR) studies. nih.govmdpi.commdpi.comchemrxiv.orgderpharmachemica.com By systematically modifying the this compound structure, researchers can identify key functional groups and structural motifs responsible for its biological activities. This involves synthesizing compounds with variations in substituents, ring systems, and stereochemistry. For instance, in the broader context of indole alkaloids, the introduction of a chiral methyl group at C-19 has been a focus of stereospecific synthesis. acs.orgthieme-connect.comnih.govscispace.com SAR studies typically involve synthesizing a series of derivatives and evaluating their biological activity (e.g., anti-inflammatory, antimicrobial) to establish correlations between structural features and observed effects. nih.govmdpi.commdpi.comchemrxiv.orgderpharmachemica.comresearchgate.net This approach helps in understanding the molecular basis of action and guiding the design of more potent or selective compounds.

C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloid Frameworks

The C-19 methyl-substituted sarpagine/ajmaline sub-family of alkaloids is characterized by a stereogenic methyl group at the C-19 position of their biogenetic architecture mdpi.comsemanticscholar.org. This compound, for instance, was isolated from Rauwolfia perakensis and features a 17α-acetoxy group, a 21β-methyl group, unsaturation at N(1)=C(2), and a 20α-formyl group replacing the 20β-ethyl side-chain nih.govthieme-connect.com.

A fundamental aspect of these alkaloids is their biogenetic relationship. Sarpagine, macroline, and ajmaline alkaloids are interconnected, with the sarpagine framework often serving as a key template for the synthesis of ajmaline and macroline bases nih.govacs.org. The unification of general synthetic strategies has been crucial for accessing these important and emerging groups of alkaloids mdpi.comsemanticscholar.orgresearchgate.net.

Pioneering work by Cook and co-workers has led to the development of a general strategy for the enantiospecific and stereospecific total synthesis of C-19 methyl-substituted sarpagine, macroline, and ajmaline indole alkaloids, including this compound nih.govthieme-connect.comacs.orgnih.gov. This strategy typically commences with commercially available D-tryptophan, which acts as both a chiral auxiliary and the starting material nih.govacs.orgscispace.com. The basic tetracyclic core (rings ABCD) required for the synthesis of these alkaloids is constructed enantiospecifically and stereospecifically via an asymmetric Pictet-Spengler/Dieckmann protocol nih.govacs.org. The inclusion of the C-19 β-methyl group into the sarpagine skeleton is achieved through the synthesis of a suitably protected R-acetylenic alcohol in high optical purity nih.gov.

Key research findings related to the synthesis of C-19 methyl-substituted sarpagine/macroline/ajmaline indole alkaloids are summarized in the table below:

| Alkaloid Sub-family | Key Structural Feature | Common Synthetic Starting Material | Core Synthetic Protocol | References |

| Sarpagine/Macroline/Ajmaline | Stereogenic methyl group at C-19 | D-Tryptophan | Asymmetric Pictet-Spengler/Dieckmann protocol | mdpi.comsemanticscholar.orgresearchgate.netnih.govthieme-connect.comacs.orgacs.orgnih.govscispace.com |

Synthetic Modification and Derivatization Approaches

The synthetic pathways to this compound and its derivatives involve a sequence of critical chemical reactions designed to precisely control stereochemistry and functionalization. Important steps in these syntheses include a critical haloboration reaction, regioselective hydroboration, and controlled oxidation nih.govacs.orgnih.gov. These controlled oxidation steps are particularly vital for generating sensitive enolizable aldehydes at the C-20 position nih.govacs.orgnih.gov.

A significant advancement in these synthetic approaches is the extension of the palladium-catalyzed α-vinylation reaction to chiral C-19 alkyl-substituted substrates nih.govacs.orgnih.gov. This broadens the applicability of the method for accessing a wider range of alkaloids within this class. For instance, the β-primary alcohol intermediate can serve as a precursor for this compound, originating from a terminal olefinic moiety via a regioselective hydroboration process nih.govacs.org.

The pentacyclic core, a key intermediate, acts as a versatile template for further derivatization, enabling the synthesis of various alkaloids in the sarpagine, macroline, and ajmaline series nih.govacs.org. Furthermore, an "ambidextrous" Pictet-Spengler reaction/Dieckmann cyclization process has been developed, allowing for the synthesis of both natural and unnatural enantiomers of C-19 methylated sarpagine/macroline/ajmaline-type indole alkaloids, starting from either D- or L-tryptophan researchgate.netwisconsin.edu. This flexibility is crucial for comprehensive biological evaluations and drug discovery efforts.

The synthetic strategies employed allow for the introduction of the chiral methyl group at C-19 in a stereospecific fashion acs.org. The acetylenic moiety is often modified to a key vinyl iodide through silyl-stannation and haloboration approaches, which are crucial for subsequent transformations acs.org.

Key Synthetic Transformations in this compound and Related Alkaloid Synthesis

| Reaction Type | Purpose/Outcome | Key Features | References |

| Asymmetric Pictet-Spengler/Dieckmann Cyclization | Formation of tetracyclic core (ABCD rings) | Enantiospecific and stereospecific, large-scale applicability | researchgate.netnih.govacs.orgscispace.comwisconsin.edu |

| Haloboration Reaction | Introduction of functionality, formation of pentacyclic core | Critical step for C-19 methyl-substituted sarpagine/ajmaline alkaloids | nih.govthieme-connect.comacs.orgacs.orgnih.govscispace.com |

| Regioselective Hydroboration | Functionalization of C(20)-C(21) double bond, precursor to this compound | Provides β-primary alcohol intermediate | nih.govthieme-connect.comacs.orgacs.orgnih.govscispace.com |

| Controlled Oxidation | Generation of sensitive enolizable aldehydes at C-20 | Crucial for subsequent cyclization and functionalization | nih.govacs.orgacs.orgnih.gov |

| Palladium-catalyzed α-Vinylation | Extension of vinylation to chiral C-19 alkyl-substituted substrates | Improved access to advanced intermediates | nih.govacs.orgnih.gov |

| Ambidextrous Pictet-Spengler Reaction | Access to both natural and unnatural enantiomers | Enables comprehensive study of alkaloid series | researchgate.netwisconsin.edu |

Molecular Mechanisms and Cellular Interactions of Peraksine

Investigation of Peraksine's Biological Activity at the Cellular Level

The foundational inquiry into any novel compound's biological relevance begins at the cellular level, primarily focusing on its effects on cell proliferation and programmed cell death, or apoptosis. These two processes are fundamental to tissue homeostasis, and their dysregulation is a hallmark of numerous diseases.

Cell proliferation is a tightly regulated process involving a cascade of signaling events that drive the cell cycle. Natural alkaloids have been known to interfere with these pathways, leading to either the promotion or inhibition of cell growth. For this compound, it is hypothesized that it may modulate pathways involving cyclins and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. The potential impact of this compound on these pathways remains a key area for future research.

Apoptosis is an essential mechanism for removing damaged or unwanted cells. This process is governed by a delicate balance between pro-apoptotic and anti-apoptotic proteins. It is plausible that this compound could influence this balance, potentially by interacting with key regulators of apoptosis such as the Bcl-2 family of proteins or by affecting the activation of caspases, the executioner enzymes of apoptosis.

Identification of Cellular Targets and Signaling Cascades

To exert its effects, a compound like this compound must interact with specific cellular components, thereby initiating a signaling cascade that culminates in a physiological response. Identifying these targets is crucial to understanding its mechanism of action.

The biological activity of any compound is predicated on its ability to bind to and modulate the function of proteins, such as enzymes or receptors. The specific protein targets of this compound are currently unknown. Future research would likely involve techniques such as affinity chromatography and mass spectrometry to identify binding partners and elucidate the nature of these interactions.

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is a critical signaling cascade that plays a central role in cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in various diseases. Given the known activities of other alkaloids, it is a reasonable hypothesis that this compound could modulate the PI3K-AKT pathway, potentially by affecting the phosphorylation status of key components like AKT. However, empirical evidence is required to substantiate this hypothesis.

Table 1: Key Components of the PI3K-AKT Signaling Pathway

| Component | Function | Potential Interaction with this compound |

|---|---|---|

| PI3K (Phosphoinositide 3-kinase) | A family of enzymes that phosphorylate the 3' position of the inositol (B14025) ring of phosphatidylinositol. | Hypothetically, this compound could either directly inhibit or indirectly modulate the activity of PI3K isoforms. |

| PIP3 (Phosphatidylinositol (3,4,5)-trisphosphate) | A second messenger produced by PI3K that recruits proteins with PH domains to the cell membrane. | This compound's effects would be downstream of PIP3 production, unless it interferes with the lipid itself. |

| AKT (Protein kinase B) | A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. | A primary hypothetical target for modulation by this compound, potentially affecting its phosphorylation and activation. |

| mTOR (mammalian Target of Rapamycin) | A downstream effector of AKT that regulates cell growth, proliferation, and survival. | Modulation of mTOR activity would be an expected downstream consequence of any effect this compound has on the PI3K-AKT axis. |

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway that transduces extracellular signals to the cell nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and stress responses. The MAPK pathway consists of several parallel cascades, including the ERK, JNK, and p38 pathways. The potential for this compound to interfere with this complex network is an area of significant interest for future investigation.

Table 2: Major MAPK Signaling Cascades

| Cascade | Key Functions | Hypothetical Role of this compound |

|---|---|---|

| ERK Pathway | Primarily involved in cell proliferation, differentiation, and survival. | This compound could potentially inhibit or activate this pathway, leading to altered cell proliferation. |

| JNK Pathway | Primarily activated by stress stimuli and is involved in apoptosis and inflammation. | It is hypothesized that this compound could modulate the JNK pathway, thereby influencing cellular stress responses. |

| p38 Pathway | Activated by stress and inflammatory cytokines, and plays a role in apoptosis and cell cycle arrest. | The effect of this compound on the p38 pathway is yet to be determined but could be a key aspect of its cellular activity. |

Influence on TNF Signaling Pathway

Piperine (B192125) has demonstrated significant modulatory effects on the Tumor Necrosis Factor (TNF) signaling pathway, a critical regulator of inflammation and immune responses. Research indicates that piperine can inhibit the production of TNF-α, a primary pro-inflammatory cytokine. In various experimental models, piperine has been shown to suppress TNF-α-induced activation of the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. nih.gov By blocking the degradation of IκBα, piperine effectively halts the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes, which include numerous inflammatory mediators. nih.gov This inhibitory action on the TNF-α/NF-κB axis is a cornerstone of piperine's anti-inflammatory properties.

Neuroactive Ligand-Receptor Interactions

While comprehensive studies on piperine's role in the broad "neuroactive ligand-receptor interaction" pathway are still emerging, evidence points to its influence on specific neuronal receptors. For instance, piperine has been shown to interact with the serotonin (B10506) 1A (5-HT1A) receptor, which is involved in the regulation of mood and anxiety. Its neuroprotective effects are also linked to the inhibition of glutamatergic excitatory neurotransmission. Specifically, piperine can reduce Ca2+ influx through N- and P/Q-type Ca2+ channels, an effect that involves the activation of presynaptic 5-HT1A receptors. Furthermore, piperine has been observed to modulate the nerve growth factor (NGF) signaling pathway, which is crucial for neuronal survival and function.

Specific Molecular Targets (e.g., AKT1, PPARG, IL-6, TNF, MMP1, MMP3, CDK1)

Piperine's biological activities are a result of its interaction with a multitude of specific molecular targets.

AKT1: The serine/threonine kinase AKT1, a key node in the PI3K/Akt signaling pathway that governs cell survival and proliferation, is a significant target of piperine. Studies have shown that piperine can suppress the phosphorylation and activation of AKT1, thereby inhibiting downstream signaling and contributing to its anticancer effects in various cancers, including prostate cancer. tandfonline.comnih.gov

PPARG: Peroxisome proliferator-activated receptor-gamma (PPARG) is a nuclear receptor that plays a role in lipid metabolism and inflammation. Piperine has been identified as a potential agonist of PPARG. Docking studies have shown favorable binding affinities of piperine to PPARG, suggesting that some of piperine's metabolic and anti-inflammatory effects may be mediated through the activation of this receptor. nanobioletters.comnih.gov

IL-6 and TNF: As key pro-inflammatory cytokines, Interleukin-6 (IL-6) and TNF are directly and indirectly modulated by piperine. Piperine can inhibit the production and expression of both IL-6 and TNF-α in inflammatory conditions, often by targeting upstream signaling pathways like NF-κB. researchgate.netresearchgate.netnih.gov Molecular docking studies have also explored the direct interaction between piperine and these cytokines. mdpi.comresearchgate.net

MMP1 and MMP3: Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis. Piperine has been shown to downregulate the expression of various MMPs, including MMP-9. mdpi.com While specific data on MMP1 and MMP3 is less abundant, the general mechanism of MMP inhibition by piperine suggests it can interfere with tissue remodeling processes in pathological conditions.

CDK1: Cyclin-dependent kinase 1 (CDK1), a critical regulator of the G2/M phase of the cell cycle, is another molecular target of piperine. By modulating the activity of CDK1 and its associated cyclins, piperine can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. researchgate.netnih.gov

Molecular Docking Studies and Binding Affinity Analysis

Molecular docking simulations have been instrumental in elucidating the binding modes and affinities of piperine with its various molecular targets. These in silico studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the piperine-protein complexes.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| AKT1 | -6.0 | Lys268, Ser205 |

| PPARG | -8.3 | CYS-285, HIS-323, LEU-340, TYR-473 |

| IL-6 | Not specified | Val97 (via hydrogen bond) |

| TNF-α | Not specified | Tyr A 59, Leu A 120 |

| CDK1 | Not specified | Not specified |

This table is interactive. Click on the headers to sort the data.

These studies consistently show that piperine can fit into the active sites of these proteins, suggesting a high potential for inhibitory or modulatory activity. For instance, docking studies with AKT1 have revealed stable interactions, supporting the in vitro findings of its anti-proliferative effects in prostate cancer. tandfonline.comnih.gov Similarly, the binding affinity of piperine to PPARG has been calculated to be -8.3 kcal/mol, indicating a strong potential for interaction. nanobioletters.com

Mechanisms of Action Implicated in Disease Models (Pre-clinical, Non-human)

Piperine exhibits significant antiproliferative and antitumor activities across a wide range of cancer cell lines. Its primary mechanisms involve the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Piperine has been shown to arrest the cell cycle at different phases depending on the cancer cell type. In melanoma and prostate cancer cells, piperine induces a G1 phase arrest. plos.orgnih.gov This is often associated with the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27. researchgate.net In other cancer cells, such as cervical cancer, a G2/M phase arrest has been observed. nih.gov

Apoptosis Induction: Piperine is a potent inducer of apoptosis in cancer cells. This programmed cell death is often initiated through the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization and the release of cytochrome c. nih.govnih.gov This, in turn, activates the caspase cascade, including the key executioner caspase-3, leading to DNA fragmentation and cell death. nih.govnih.gov Studies in colorectal and melanoma cancer cells have confirmed these apoptotic mechanisms. mdpi.comiiarjournals.org

| Cell Line | Cancer Type | Effect |

| DLD-1, SW480, HT-29 | Colorectal Cancer | G1 phase arrest, Apoptosis |

| SK MEL 28, B16 F0 | Melanoma | G1 phase arrest, Apoptosis |

| HeLa | Cervical Cancer | G2/M phase arrest, Apoptosis |

| DU145, PC-3, LNCaP | Prostate Cancer | G1 phase arrest, Autophagy |

| KKU-100, KKU-M452 | Cholangiocarcinoma | G0/G1 and S to G2/M phase arrest, Apoptosis |

This table is interactive. Click on the headers to sort the data.

In the context of inflammation, piperine's mechanisms have been extensively studied in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Piperine effectively inhibits the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The underlying mechanism for these anti-inflammatory effects is the inhibition of major pro-inflammatory signaling pathways, including the NF-κB and mitogen-activated protein kinase (MAPK) pathways. Piperine has been shown to suppress the phosphorylation of MAPK family members such as ERK, JNK, and p38. By inhibiting both the NF-κB and MAPK pathways, piperine effectively reduces the production of pro-inflammatory cytokines like TNF-α and IL-6, thus attenuating the inflammatory response.

Mechanisms against Metabolic Disorders (e.g., AKT1, PPARG in obesity models)

This compound has been identified as a bioactive compound with the potential to regulate genes associated with obesity, a significant metabolic disorder. thailandmedical.newsmdpi.comnih.govnih.gov Research using network pharmacology and molecular docking has explored its interactions with key proteins involved in adipogenesis and fat metabolism, specifically Protein Kinase B (AKT1) and Peroxisome Proliferator-Activated Receptor Gamma (PPARG). mdpi.comnih.gov

The PI3K/Akt signaling pathway, in which AKT1 is a crucial component, plays a significant role in the formation of fat cells (adipogenesis). mdpi.comresearchgate.net Dysregulation of this pathway is linked to the development of obesity. mdpi.com AKT1 is expressed in adipose tissue and may regulate energy expenditure. researchgate.net Similarly, the PPARG gene is instrumental in controlling the formation and function of fat cells. thailandmedical.news

Molecular docking studies have indicated a favorable binding affinity between this compound and these obesity-related genes. nih.govresearchgate.netmdpi.com this compound demonstrated a strong binding potential with the PPARG gene, suggesting it could help regulate the formation and function of fat cells. thailandmedical.news It also showed a strong affinity for both AKT1 and PPARG, indicating a potential for interaction with these target proteins. mdpi.com This suggests that this compound may play a role in preventing or managing obesity by interacting with these critical molecular targets. thailandmedical.newsresearchgate.net

The binding energies from these in silico analyses quantify the strength of the interaction. A lower binding energy score indicates a stronger and more stable interaction between the compound and the protein.

| Compound | Target Protein | Binding Energy (kcal/mol) | Affinity Level |

|---|---|---|---|

| This compound | AKT1 | -6.81 | Strong mdpi.com |

| This compound | PPARG | Not specified | Strong mdpi.com |

Acetylcholinesterase (AChE) Inhibitory Mechanisms

This compound and its derivatives have been evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key mechanism for managing neurological conditions characterized by a deficit in cholinergic neurotransmission. science.gov

Studies on monoterpene indole (B1671886) alkaloids isolated from Rauvolfia vomitoria, which include this compound derivatives, have demonstrated potential anti-AChE activities. researchgate.netnih.gov While specific IC50 values for this compound itself are not detailed in the provided research, related alkaloids from the same class have shown inhibitory effects. For instance, some suaveoline framework type alkaloids, which are structurally related, exhibited potential anti-AChE activities, suggesting that this class of compounds may be a valuable source for discovering AChE inhibitory agents. researchgate.net The investigation into the AChE inhibitory activities of these compounds provides preliminary structure-activity relationship clues for designing more potent inhibitors. researchgate.net

| Compound Class | Activity | IC50 Value Range (μM) |

|---|---|---|

| Isolated Alkaloids (including this compound derivatives) | Anti-AChE Activity | 49.76 to 186.62 researchgate.net |

Structure Activity Relationship Sar Studies of Peraksine and Its Analogs

Principles of Structure-Activity Relationship Analysis in Alkaloid Research

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry that investigates how modifications to the chemical structure of a molecule impact its biological activity nih.gov. In the context of alkaloid research, SAR is particularly crucial due to the inherent structural complexity and diverse pharmacological profiles exhibited by these natural products wikipedia.orgsemanticscholar.org. Alkaloids, characterized by the presence of a basic nitrogen atom, often possess rigid or semi-rigid cyclic features, proton donors and acceptors, and multiple chiral centers, all of which can profoundly influence their interactions with biological targets semanticscholar.org.

The primary objective of SAR studies in alkaloid research is to identify the specific structural motifs or functional groups responsible for a particular biological effect, such as enzyme inhibition, receptor binding, or cellular pathway modulation nih.govdokumen.pub. Common approaches in SAR analysis involve the synthesis of structural analogs, where specific functional groups are systematically modified, added, or removed, and the resulting compounds are then evaluated for changes in their biological activity nih.govwikipedia.org. This systematic modification, coupled with biological testing, allows researchers to deduce which parts of the molecule are essential for activity and which can be altered to improve potency, selectivity, or other desirable pharmacological properties nih.govresearchgate.net. Computational methods have also become indispensable tools in this analytical process nih.gov.

Qualitative and Quantitative Structure-Activity Relationships (QSAR/3D QSAR)

SAR studies can be broadly categorized into qualitative and quantitative approaches. Qualitative SAR involves a descriptive analysis of how general structural changes correlate with observed biological effects, often leading to hypotheses about key pharmacophoric features. In contrast, Quantitative Structure-Activity Relationship (QSAR) employs mathematical models to establish a precise correlation between the physicochemical properties of a series of compounds and their biological activities knapsackfamily.com. This allows for the prediction of biological activity for new, untested compounds based solely on their structural characteristics.

Three-Dimensional Quantitative Structure-Activity Relationship (3D QSAR) extends this concept by incorporating the three-dimensional molecular features of compounds, such as their steric and electrostatic properties, and how these interact with biological targets. This approach provides a more nuanced understanding of molecular recognition and binding.

Computational Approaches in SAR Modeling

Computational approaches have revolutionized SAR modeling, enabling researchers to predict and analyze molecular interactions with high efficiency. Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., Peraksine or its analog) when bound to a specific receptor or enzyme, providing insights into binding affinity and crucial intermolecular interactions knapsackfamily.com.

Pharmacophore Modeling: This method identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target.

Molecular Dynamics (MD) Simulations: These simulations provide a dynamic view of molecular interactions over time, offering insights into the stability of ligand-target complexes and conformational changes wikipedia.org.

Software packages like the Schrodinger suite, including its Glide and Desmond modules, are commonly utilized for these computational studies, allowing for detailed analysis of binding energies and dynamic interactions.

Prediction of Biological Activity Based on Molecular Descriptors

The prediction of biological activity in QSAR models relies heavily on molecular descriptors. Molecular descriptors are numerical values that mathematically represent various aspects of a molecule's structure and properties. These can include:

Physicochemical Descriptors: Such as LogP (octanol-water partition coefficient, indicating lipophilicity), molecular weight, and polar surface area (PSA). These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile nih.gov.

Topological Descriptors: Based on the connectivity of atoms within a molecule, often derived from graph theory.

Electronic Descriptors: Such as frontier molecular orbital energies (HOMO and LUMO), dipole moment, and polarizability, which relate to a molecule's electronic structure and reactivity knapsackfamily.com.

By correlating these descriptors with observed biological activities, QSAR models can be built to predict the activity of novel compounds, thereby accelerating drug discovery and optimization processes knapsackfamily.com.

Impact of Stereochemistry on this compound's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in molecules, plays a profoundly significant role in determining the biological activity of pharmaceutical agents. Many biological processes, such as enzyme-substrate interactions and ligand-receptor binding, are highly stereospecific, meaning that different stereoisomers of a compound can exhibit vastly different potencies, efficacies, or even adverse effects. For instance, the tragic case of thalidomide (B1683933) highlighted how one enantiomer could be therapeutic while its mirror image caused severe side effects.

This compound and its derivatives belong to the sarpagine-type indole (B1671886) alkaloids, a class known for its complex stereochemistry and diverse biological properties. The synthesis of these alkaloids often involves enantiospecific and stereospecific routes, underscoring the importance of precise three-dimensional control plantaedb.com.

Chirality at Key Positions (e.g., C-19, C-20 in Dihydrothis compound)

For dihydrothis compound (B1209952), a derivative of this compound, the specific stereochemistry at the C-19 and C-20 positions is considered crucial for its biological activity biorxiv.orgplantaedb.com. The 19(S),20(R) configuration of dihydrothis compound is particularly noted for influencing how the compound interacts with enzymes, receptors, and other biomolecules biorxiv.org. Research into the synthesis of this compound, 19(S),20(R)-dihydrothis compound, and 19(S),20(R)-dihydrothis compound-17-al emphasizes the importance of the β-methyl group at C-19 in these sarpagine (B1680780) alkaloids plantaedb.com. It has been observed that while most C-19 methyl-substituted sarpagine/macroline (B1247295) alkaloids possess an (S) configuration at C-19 and exhibit important bioactivities, their C-19(R) counterparts have shown no known biological activity to date, suggesting that the C-19(S) configuration may be a key structural motif for the bioactivity of these alkaloids.

Elucidation of Functional Groups Responsible for Specific Bioactivities

The biological activity of a compound is intrinsically linked to its functional groups, which are specific groups of atoms that impart characteristic chemical properties and reactivity. This compound, as an indole alkaloid, contains several key functional groups that are likely to contribute to its bioactivity. These include the indole nucleus, a tertiary amine, and hydroxyl groups biorxiv.org. Other derivatives, such as perakine (B201161), feature additional functional groups like an acetoxy group and a formyl group wikipedia.orgnih.gov.

Modifications to these functional groups can significantly alter a compound's biological activity by changing its polarity, steric bulk, hydrogen bonding capacity, or electronic properties, thereby affecting its ability to bind to target proteins or interact with cellular pathways dokumen.pub. While detailed data tables specifically outlining the impact of every functional group modification on this compound's activity were not explicitly found in the provided search results, general principles from related alkaloid research can be applied. For instance, in vobasenal-type alkaloids (structurally related to this compound), the presence of an N-methyl group has been suggested to be essential for anti-acetylcholinesterase (AChE) activity. Similarly, in other alkaloid classes, replacing a hydrogen atom with a hydroxyl group has been shown to enhance biological activity. The systematic modification of these groups, coupled with biological assays and computational studies, is crucial for elucidating the precise role of each functional group in this compound's observed bioactivities, such as its antiproliferative and anti-inflammatory properties.

Structural Features for Anti-inflammatory Effects

Studies on this compound derivatives have revealed distinct structural features contributing to their anti-inflammatory properties. Among these, rauvomine C (compound 1) and certain this compound-type alkaloids featuring a pyran ring (compounds 5, 8, and 9) have demonstrated notable anti-inflammatory activities nih.gov.

Rauvomine C (1) represents a novel C18 this compound-type nor-monoterpene indole alkaloid distinguished by the presence of a chlorine atom at the C-16 position nih.gov. This unique structural framework exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, with an IC50 value of 10.76 μM nih.gov.

Furthermore, other this compound-type alkaloids incorporating a pyran ring within their structure (compounds 5, 8, and 9) also showed potential anti-inflammatory effects. Their IC50 values for inhibiting NO production in the same cellular model ranged from 17.52 to 20.99 μM nih.gov. These findings suggest that both the specific substitution patterns, such as the C-16 chlorine in rauvomine C, and the presence of a pyran ring moiety in other analogs, are important structural determinants for the observed anti-inflammatory activities of this compound derivatives.

The anti-inflammatory activities of selected this compound derivatives are summarized below:

| Compound Name | Structural Feature | IC50 (μM) for NO Production in LPS-induced RAW264.7 Macrophages | Reference |

| Rauvomine C (1) | C-16 chlorine, unique framework | 10.76 | nih.gov |

| This compound-type alkaloid (5) | Pyran ring | 17.52-20.99 (range) | nih.gov |

| This compound-type alkaloid (8) | Pyran ring | 17.52-20.99 (range) | nih.gov |

| This compound-type alkaloid (9) | Pyran ring | 17.52-20.99 (range) | nih.gov |

Structural Determinants for Acetylcholinesterase Inhibition

Structural Insights for Cellular Pathway Modulation (e.g., PI3K-AKT, MAPK)

This compound has been reported to influence key cellular signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways nih.gov. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial intracellular signaling cascade involved in regulating diverse cellular processes such as cell survival, proliferation, differentiation, and apoptosis r-project.orgnih.gov. Similarly, the Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, p38, and JNK subfamilies, are fundamental regulators of cell differentiation, proliferation, apoptosis, inflammation, stress responses, and immune defense.

While this compound's ability to modulate these pathways has been noted nih.gov, specific structural insights linking the unique features of this compound or its analogs to their precise mechanisms of action on the PI3K-AKT and MAPK signaling cascades are not explicitly detailed in the provided search results. Research on other compounds that modulate these pathways often focuses on how their chemical structures enable interaction with specific kinases or regulatory proteins within the pathway. For this compound, further detailed investigations would be required to delineate the exact structural elements responsible for its influence on these complex cellular signaling networks.

Advanced Analytical Methodologies for Peraksine Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of peraksine, providing information about its atomic connectivity, stereochemistry, and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including complex alkaloids like this compound. It provides detailed information on the carbon-hydrogen framework and the spatial arrangement of atoms. Both one-dimensional (1D) NMR, such as proton (¹H) and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments are routinely employed. Key 2D NMR techniques include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) researchgate.netfrontiersin.orgclariant.com.

For this compound, NMR spectroscopy has been instrumental in its initial structural determination and subsequent confirmation researchgate.netresearchgate.net. Notably, NMR data has revealed that this compound exists as a mixture of two epimers, highlighting the technique's capability to differentiate between closely related stereoisomers publish.csiro.aufrontiersin.orgpublish.csiro.au. The analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR spectra allows researchers to assign specific signals to individual atoms within the this compound molecule, thereby building a complete structural model. NMR data processing is typically performed using specialized software, such as Bruker TopSpin frontiersin.org.

X-ray Diffraction Analysis

X-ray Diffraction (XRD) analysis is a powerful technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. When a compound can be crystallized, single-crystal X-ray diffraction provides definitive data on bond lengths, bond angles, and absolute configuration technologynetworks.comunsw.edu.aumalvernpanalytical.com. This method is particularly valuable for confirming structures elucidated by other spectroscopic means and for resolving ambiguities in stereochemistry.

In this compound research, X-ray analysis has been utilized to confirm the α-position of an aldehyde at C-16 in synthetic intermediates related to this compound, underscoring its role in validating synthetic pathways and confirming the structure of complex molecules acs.org. The technique relies on the diffraction pattern generated when X-rays interact with the ordered atomic structure of a crystal, which is then used to reconstruct the electron density map and, consequently, the atomic positions technologynetworks.commalvernpanalytical.comgfz.de. XRD can also provide information on crystal structure, orientation, crystallite size, and lattice strain unsw.edu.aumalvernpanalytical.com.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive method for identifying chiral compounds and, crucially, for determining their absolute configuration researchgate.netfigshare.comfaccts.deresearchgate.net. For complex natural products like this compound and its derivatives, where establishing stereochemistry can be challenging, ECD calculations combined with experimental data provide a robust approach.

The application of ECD in this compound research often involves theoretical calculations, typically utilizing Time-Dependent Density Functional Theory (TD-DFT) faccts.deresearchgate.netyoutube.comresearchgate.net. These calculations predict the ECD spectrum for different possible stereoisomers. The calculated spectra are then compared with the experimental ECD spectrum of the compound . A strong correlation between a calculated spectrum and the experimental one allows for the assignment of the absolute configuration researchgate.net. The process generally involves initial conformational analysis to identify stable conformers, followed by TD-DFT calculations for each conformer, and finally, Boltzmann averaging of the calculated spectra for comparison with experimental data researchgate.net. This methodology has been successfully applied to related monoterpenoid indole (B1671886) alkaloids for absolute configuration determination researchgate.netfigshare.com.

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures, its identification, and its accurate quantification. These methods enable the isolation of pure compounds and the assessment of purity and concentration in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase . HPLC is critical in this compound research for ensuring the purity of isolated compounds and for quantitative analysis.

This compound samples are frequently characterized by HPLC to confirm their purity, with reported purities often exceeding 96% or 98% acebiolab.commolbase.commolbase.com. This technique is also valuable for the isolation of impurities during preparative separation processes sielc.com. Reverse-phase (RP) HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is a common method employed for the analysis of this compound and similar compounds sielc.com. The efficiency and reproducibility of HPLC make it a standard tool for quality control and research in natural product chemistry.

Table 1: Typical HPLC Purity Assessment of this compound

| Compound | Purity (HPLC) |

| This compound | ≥96% acebiolab.com |

| This compound | ≥98% molbase.commolbase.com |

HPLC Coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) represents a powerful analytical platform that combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry bioxpedia.commeasurlabs.com. This hyphenated technique is indispensable for the identification and quantification of this compound, especially when dealing with complex biological matrices or trace amounts.

LC-MS/MS allows for the detection of target analytes in very low quantities and provides structural information through fragmentation patterns bioxpedia.commeasurlabs.comchromatographyonline.com. The liquid chromatography component separates the this compound from other components in the sample, reducing matrix effects and improving detection limits. The separated analytes are then introduced into the mass spectrometer, where they are ionized, and their mass-to-charge ratios (m/z) are measured. In tandem mass spectrometry (MS/MS), selected ions are further fragmented, yielding characteristic product ions that provide detailed structural insights and enable highly specific detection, even distinguishing between molecules with similar masses measurlabs.comchromatographyonline.com. Triple quadrupole (QqQ) mass spectrometers are commonly used in LC-MS/MS for their robustness and quantitative performance measurlabs.comknauer.net. This technique is widely applied in the analysis of active ingredients and impurities in pharmaceuticals and natural products, including this compound clariant.commeasurlabs.comchromatographyonline.com.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) is a powerful analytical technique frequently employed for the high-resolution separation and sensitive detection of complex chemical solutions, including natural products like this compound. libretexts.orgmeasurlabs.com The core principle of UPLC-MS involves the chromatographic separation of components in a liquid phase, followed by their detection and identification using mass spectrometry. libretexts.orgwikipedia.org

UPLC systems distinguish themselves from traditional HPLC by utilizing columns packed with smaller particles (typically sub-2 µm), which enables higher mobile phase linear velocities and generates increased back pressures. measurlabs.comwaters.com This design significantly enhances the speed, resolution, and sensitivity of the analysis. libretexts.orgwaters.com In the context of this compound research, UPLC-MS/MS has been utilized for the analysis of compounds found in F. suspensa leaves, where this compound is a known constituent. nih.gov Furthermore, UPLC and Electrospray Ionization Mass Spectrometry (ESI-MS) have been applied in the analysis of metabolites from Rauvolfia, a genus from which this compound is isolated. clinicallab.com The increased peak concentration and reduced chromatographic dispersion achieved with UPLC technology promote enhanced source ionization efficiency in the mass spectrometer, leading to improved sensitivity for analytes. waters.com

Ion Chromatography (IC)

Ion Chromatography (IC) is an analytical technique primarily designed for the separation and quantification of ionic species. It relies on the differential affinities of ions for a stationary phase, typically an ion-exchange resin, and a mobile phase. wikipedia.orgdokumen.pubthermofisher.com While this compound is an alkaloid, and alkaloids can exist in protonated, ionic forms depending on the pH of the environment, direct applications of Ion Chromatography specifically for the analysis of this compound were not prominently reported in the current literature. IC is more commonly associated with the determination of inorganic ions such as perchlorate, cations (e.g., lithium, sodium, potassium, calcium, magnesium), or azide (B81097) ions in various matrices like environmental waters or pharmaceutical formulations. wikipedia.orgdokumen.pubthermofisher.comthermofisher.com Its strength lies in its ability to quantify ionic species at trace levels, often coupled with suppressed conductivity detection or mass spectrometry for enhanced selectivity and lower detection limits. wikipedia.orgdokumen.pubthermofisher.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique suitable for volatile or thermally stable compounds, or those that can be derivatized to become volatile. umich.edundsu.edutamuc.edu In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. umich.edundsu.eduresearchgate.net Separation occurs based on the differential partitioning of components between the gas phase and the stationary phase, influenced by factors such as boiling point and polarity. umich.edundsu.edu